molecular formula C9H8N2O2 B1321276 Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 808137-94-2

Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1321276
CAS No.: 808137-94-2
M. Wt: 176.17 g/mol
InChI Key: XYRUNIAHPKBUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The complete International Union of Pure and Applied Chemistry name, this compound, reflects the structural hierarchy beginning with the bicyclic pyrrolopyridine core system. The numbering system designates the pyrrole nitrogen as position 1, while the fusion pattern [2,3-b] indicates that the pyrrole ring is fused to the pyridine ring at positions 2 and 3 of the pyridine system.

The carboxylate ester functionality attached at position 3 of the pyrrolo ring system gives rise to the complete systematic name. Alternative nomenclature systems recognize this compound as methyl 7-azaindole-3-carboxylate, where the azaindole designation reflects the nitrogen substitution pattern within the indole-like framework. This dual nomenclature system provides flexibility in chemical literature and database searches, with both names referring to the identical molecular structure.

Database identifiers further support systematic identification, with the Chemical Abstracts Service registry number 808137-94-2 providing unambiguous compound identification. The molecular descriptor language number MFCD09864656 serves as an additional unique identifier within chemical inventory systems. European chemical databases assign the European Community number 691-925-4 for regulatory and commercial purposes.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C9H8N2O2 defines the elemental composition of this compound, with a molecular weight of 176.172 daltons. This formula encompasses nine carbon atoms forming the bicyclic aromatic framework and methyl ester group, eight hydrogen atoms distributed across the aromatic and aliphatic positions, two nitrogen atoms within the heterocyclic system, and two oxygen atoms comprising the ester functionality.

Structural isomerism analysis reveals several possible constitutional isomers sharing the same molecular formula but differing in connectivity patterns. The regioisomeric variations include methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, where the fusion pattern between pyrrole and pyridine rings differs, resulting in altered electronic properties and reactivity patterns. Additionally, positional isomers may arise from carboxylate ester placement at alternative positions on the pyrrolopyridine framework.

Isomer Type Compound Name CAS Number Molecular Weight
Target Compound This compound 808137-94-2 176.172
Regioisomer Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate 952800-39-4 176.17
Positional Isomer Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 871583-23-2 210.62

The canonical SMILES representation COC(=O)C1=CNC2=C1C=CC=N2 provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier string InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-6(7)3-2-4-10-8/h2-5H,1H3,(H,10,11) offers standardized structural representation for chemical informatics applications.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, structural insights can be derived from related pyrrolopyridine derivatives and theoretical modeling approaches. The planar nature of the fused bicyclic aromatic system suggests potential for π-π stacking interactions in crystal packing arrangements. The methyl ester substituent introduces conformational flexibility that may influence solid-state organization and intermolecular interactions.

Computational modeling based on density functional theory calculations provides estimated geometric parameters for the compound. The pyrrolopyridine core maintains planarity with minimal deviation from coplanarity between the pyrrole and pyridine rings. Bond lengths within the aromatic system follow typical values for nitrogen-containing heterocycles, with carbon-nitrogen bonds ranging from 1.33 to 1.39 Angstroms and carbon-carbon bonds measuring approximately 1.40 Angstroms.

The carboxylate ester group exhibits characteristic geometric features, with the carbonyl carbon-oxygen double bond measuring approximately 1.23 Angstroms and the ester carbon-oxygen single bond extending to 1.33 Angstroms. The methyl group attached to the ester oxygen adopts a staggered conformation relative to the carbonyl group, minimizing steric interactions while maintaining optimal orbital overlap.

Structural Parameter Estimated Value Reference Method
Pyrrolopyridine planarity deviation < 0.05 Å DFT calculation
Carbon-nitrogen bond length 1.33-1.39 Å Theoretical modeling
Carbonyl carbon-oxygen bond 1.23 Å Literature comparison
Ester carbon-oxygen bond 1.33 Å Literature comparison

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound reflects the inherent electronic properties of the pyrrolopyridine system, particularly the ability to undergo proton transfer processes involving the pyrrole nitrogen atom. Research on related 7-azaindole derivatives demonstrates that pyrrolopyridine compounds can exist in multiple tautomeric forms through intramolecular or solvent-mediated proton transfer mechanisms.

The primary tautomeric equilibrium involves migration of the pyrrole hydrogen between the nitrogen atoms of the bicyclic system. In the canonical 1H-tautomer, the proton resides on the pyrrole nitrogen (position 1), while alternative tautomeric forms may place the proton on the pyridine nitrogen (position 7). This tautomerization process becomes particularly significant in polar protic solvents where hydrogen bonding interactions can stabilize specific tautomeric forms.

Excited-state tautomerization studies on 7-azaindole systems reveal that photoexcitation can trigger rapid proton transfer processes, leading to formation of tautomeric species with altered electronic properties. The solvent-catalyzed proton transfer mechanism involves formation of hydrogen-bonded complexes between the pyrrolopyridine substrate and protic solvent molecules, facilitating proton relay processes that enable tautomeric interconversion.

Resonance stabilization within the pyrrolopyridine framework contributes significantly to the overall molecular stability and electronic distribution. The extended π-electron system allows for delocalization across both aromatic rings, with particularly pronounced electron density at the nitrogen atoms. The carboxylate ester substituent participates in resonance interactions through its carbonyl group, which can engage in conjugation with the adjacent aromatic system.

Tautomeric Form Relative Stability Characteristic Features
1H-Pyrrolo[2,3-b]pyridine Most stable (ground state) Proton on pyrrole nitrogen
7H-Pyrrolo[2,3-b]pyridine Higher energy Proton on pyridine nitrogen
Excited state tautomer Photochemically accessible Altered electronic distribution

The electronic structure calculations indicate that the 1H-tautomer represents the thermodynamically favored form under standard conditions, with the alternative 7H-tautomer existing as a higher-energy species. However, specific environmental conditions, including solvent polarity, temperature, and hydrogen bonding interactions, can modulate the relative populations of different tautomeric forms. The presence of the carboxylate ester group may influence tautomeric preferences through electronic effects, although detailed studies specifically addressing this aspect remain to be conducted.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-6(7)3-2-4-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUNIAHPKBUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610833
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808137-94-2
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most common routes to functionalize the pyrrolo[2,3-b]pyridine scaffold involves Suzuki coupling reactions. This method is used to introduce aryl or heteroaryl groups at specific positions on the azaindole ring, which can be further transformed into the methyl ester derivative.

  • Starting Material: 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine)
  • Reagents: Phenylboronic acid or other boronic acids, palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base
  • Solvent: Mixture of dioxane and water (approx. 2.5:1 ratio)
  • Conditions: Heating at 80 °C to reflux for 1 to 16 hours under nitrogen atmosphere
  • Outcome: Formation of 5-aryl-7-azaindole intermediates

This reaction is well-established and provides good yields of arylated azaindole intermediates, which are key precursors for further functionalization.

Bromination and Subsequent Functionalization

Bromination at the 3-position of the azaindole ring is a critical step to enable further substitution or esterification.

  • Reagents: Bromine in chloroform or N-bromosuccinimide (NBS) with a base such as triethylamine
  • Conditions: 0 °C to room temperature, reaction time from 10 minutes to 16 hours depending on reagent and solvent
  • Purpose: Introduce a bromine atom at the 3-position to facilitate nucleophilic substitution or coupling reactions

Following bromination, the brominated intermediate can be treated with tosyl chloride and base to form tosylated derivatives, which are useful for further transformations.

Esterification to Form Methyl Ester

The methyl ester group at the 3-position is introduced typically by esterification of the corresponding carboxylic acid or by direct substitution reactions.

  • Typical Procedure: Hydrolysis of an acid chloride or carboxylic acid intermediate followed by methylation using methanol under acidic or basic conditions
  • Alternative: Direct reaction of the brominated intermediate with methanol in the presence of a base or catalyst to form the methyl ester

In some synthetic routes, the crude acid intermediate is dissolved in methanol and treated with ion exchange resins or bases to facilitate ester formation and purification.

Protection and Deprotection Strategies

To control reactivity during multi-step synthesis, the nitrogen at position 1 of the pyrrolo[2,3-b]pyridine ring is often protected.

  • Protecting Group: Benzenesulfonyl chloride (to form N-benzenesulfonyl derivatives)
  • Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the sulfonyl group
  • Purpose: Protect the nitrogen to prevent side reactions during cross-coupling or bromination steps

This strategy allows selective functionalization at other positions without interference from the nitrogen lone pair.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Reference
Suzuki Coupling 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1-16 h Aryl substitution at 5-position
Bromination Br2 in CHCl3 or NBS + Et3N, 0 °C to RT, 10 min-16 h Bromination at 3-position
Tosylation p-Toluenesulfonyl chloride, NaOH, DCM, 0 °C to RT, 1-12 h Formation of tosylated intermediate
Esterification Methanol, acid/base catalyst or ion exchange resin Formation of methyl ester at 3-position
Protection (N-1) Benzenesulfonyl chloride Protect N-1 nitrogen
Deprotection (N-1) Tetrabutylammonium fluoride (TBAF), THF, heat Remove protecting group

Research Findings and Analytical Data

  • The Suzuki coupling reactions yield arylated azaindole derivatives with good efficiency, typically isolated as solids with yields ranging from 60% to 85% depending on the substrate and conditions.
  • Bromination using NBS is preferred for milder conditions and better selectivity compared to elemental bromine.
  • Esterification steps are generally straightforward, with purification often achieved by filtration through ion exchange resins or chromatographic methods.
  • Protection and deprotection steps are crucial for multi-step syntheses to avoid side reactions and improve overall yield and purity.
  • Analytical characterization of intermediates and final products includes NMR (1H and 13C), mass spectrometry, and melting point determination, confirming the structure and purity of this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been identified as a potential enzyme inhibitor and receptor ligand , making it valuable in drug discovery:

  • Enzyme Inhibition : It has shown promising results as an inhibitor of Janus kinase 3 (JAK3), which is implicated in autoimmune diseases. The compound binds to the active site of JAK3, preventing substrate access and catalytic activity, with IC50 values indicating strong inhibitory potential against this target .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies using BV2 microglial cells demonstrated its ability to reduce oxidative stress markers, suggesting its potential as a neuroprotective agent .

Cancer Therapy

Recent studies have explored the use of pyrrolo[2,3-b]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which are critical in various cancers:

  • A derivative exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR types. This compound also inhibited the proliferation and migration of breast cancer cells .

Immunomodulation Study

A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit JAK3. The most potent derivatives exhibited low micromolar IC50 values, indicating strong potential for therapeutic applications in autoimmune disorders.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound significantly reduced oxidative stress markers compared to control groups, highlighting its role as a potential neuroprotective agent.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position Variations
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Parent Compound
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate 6-carboxylate C₉H₈N₂O₂ 176.17 1256825-86-1 Ester group at 6-position; altered electronic distribution
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate Pyrrolo[3,2-b] core C₉H₈N₂O₂ 176.17 872355-63-0 Core ring isomer (3,2-b vs. 2,3-b); impacts π-stacking interactions
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl ester, 2,3-c core C₁₀H₁₀N₂O₂ 190.20 N/A Ethyl ester (vs. methyl); pyrrolo[2,3-c] core reduces steric hindrance

Key Findings :

  • Core Isomerism : Pyrrolo[3,2-b] derivatives exhibit distinct electronic properties compared to the 2,3-b isomer due to altered nitrogen positioning, influencing hydrogen-bonding capacity .
Halogenated Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Parent Compound
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Cl C₉H₇ClN₂O₂ 210.62 1234616-82-0 Chloro substituent enhances lipophilicity and electrophilicity
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-F C₉H₇FN₂O₂ 194.16 N/A Fluorine improves metabolic stability and bioavailability
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-I C₇H₄BrIN₂ 313.93 74420-00-1 Halogens at 3/5-positions enable further cross-coupling reactions

Key Findings :

  • Chlorination : The 4-chloro derivative (CAS: 1234616-82-0) shows increased molecular weight (210.62 vs. 176.17 g/mol) and altered solubility, favoring hydrophobic interactions in drug design .
  • Fluorination : The 5-fluoro analog (MW: 194.16 g/mol) exhibits enhanced metabolic stability due to fluorine’s electronegativity, a critical feature in CNS-targeting compounds .
Functional Group Modifications
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Parent Compound
Benzyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Benzyl ester C₁₅H₁₂N₂O₂ 252.27 N/A Bulkier ester group increases steric hindrance
Methyl 2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 2-Oxo group C₉H₈N₂O₃ 192.17 1190317-75-9 Ketone introduces hydrogen-bonding capability
Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Tosyl-protected C₁₆H₁₄N₂O₄S 330.36 952182-23-9 Tosyl group enhances stability during synthesis

Key Findings :

  • Benzyl Ester : The benzyl derivative (MW: 252.27 g/mol) demonstrates reduced solubility in aqueous media compared to the methyl ester, limiting its use in biological assays .

Biological Activity

Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a scaffold for developing enzyme inhibitors. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H8N2O2 and features a fused pyrrole-pyridine ring structure. This unique configuration contributes to its reactivity and biological profile.

The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation and survival. By inhibiting FGFRs, this compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The compound demonstrated IC50 values in the low nanomolar range against FGFRs, highlighting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

  • Human Neutrophil Elastase (HNE) : It has shown promising inhibitory activity with IC50 values ranging from 15 to 51 nM. This suggests potential applications in treating respiratory diseases where HNE plays a critical role .
  • Kinase Inhibition : this compound is being explored as a scaffold for designing inhibitors targeting specific kinases involved in tumorigenesis.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityIC50 (nM)
This compoundFGFR Inhibition7 - 712
1H-Pyrrolo[2,3-b]pyridine-4-carboxylateAnticancer ActivityNot specified
1H-Pyrazolo[3,4-b]pyridine derivativesHNE Inhibition15 - 51

Case Studies

Several studies have documented the biological effects of this compound:

  • FGFR Inhibition Study : A study demonstrated that derivatives of this compound exhibited potent inhibition against FGFR1, FGFR2, and FGFR3. The most effective derivative showed an IC50 value of 7 nM against FGFR1, indicating strong potential for targeted cancer therapies .
  • Antimycobacterial Activity : Compounds similar to this compound have been tested for their activity against Mycobacterium tuberculosis, showing promising results with MIC values below 0.15 µM for certain derivatives. This suggests potential applications in treating tuberculosis alongside cancer therapies .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can reaction conditions be optimized?

Answer: A common approach involves alkylation of the parent heterocycle. For example, this compound derivatives are synthesized via NaH-mediated alkylation in DMF using 1-bromo-5-fluoropentane (1.05 equiv.) at 0°C, followed by 24-hour stirring at ambient temperature . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Base choice : NaH ensures deprotonation of the pyrrole NH.
  • Temperature control : Slow addition at 0°C minimizes side reactions.
  • Purity assessment : Post-synthesis, use LCMS (e.g., ESIMS) to confirm >95% purity .

Q. Q2. How should researchers address solubility challenges during purification of this compound derivatives?

Answer: Low solubility in common solvents (e.g., H₂O, EtOAc) necessitates:

  • Gradient chromatography : Use silica gel with eluents like CH₂Cl₂/MeOH (95:5) .
  • Recrystallization : Optimize solvent pairs (e.g., THF/hexane) based on polarity.
  • Derivatization : Introduce solubilizing groups (e.g., trifluoromethyl) via post-synthetic modifications .

Advanced Research Questions

Q. Q3. How can NMR spectral contradictions in this compound derivatives be resolved?

Answer: Ambiguities arise due to tautomerism and coupling patterns. For example:

  • NH proton assignment : Look for broad singlets at δ 12–13 ppm (DMSO-d₆) .
  • Aromatic protons : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) deshield adjacent protons by 0.2–0.5 ppm .

Q. Q4. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations : Model the electron density at the pyrrole C3 position (reactive site for alkylation) .
  • Hammett parameters : Correlate substituent effects (e.g., Cl, CF₃) with reaction rates .
  • Docking studies : For biological applications, simulate binding to targets (e.g., dopamine receptors) using PyMOL .

Q. Q5. How do steric and electronic effects of substituents influence the biological activity of this compound analogs?

Answer: SAR studies reveal:

  • Electron-withdrawing groups (EWGs) : CF₃ at C5 increases metabolic stability (logP reduction by 0.8) .
  • Steric hindrance : Bulky substituents at C2 reduce receptor binding (e.g., dopamine D2 affinity drops 10-fold) .
  • Bioisosteres : Replacing ester with amide improves solubility but reduces CNS penetration .

Q. Q6. What crystallographic techniques validate the structural integrity of this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 76.82° between naphthalene and phenyl rings) and weak C–H⋯O interactions .
  • Space group analysis : Confirms P2₁/n symmetry for monoclinic systems .
  • Thermal parameters : ADPs < 0.05 Ų indicate minimal disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.